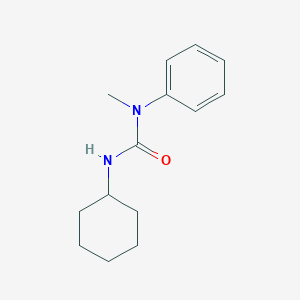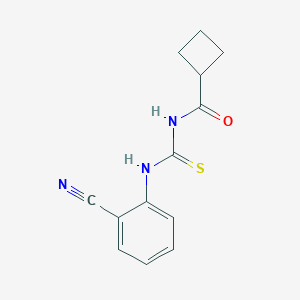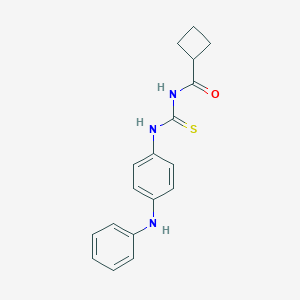
3-cyclohexyl-1-methyl-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclohexyl-N-methyl-N-phenylurea is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.3214 g/mol . It is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a phenyl group attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-methyl-N-phenylurea typically involves the reaction of cyclohexylamine, methyl isocyanate, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylamine reacts with methyl isocyanate to form N-cyclohexyl-N-methylurea.
- N-cyclohexyl-N-methylurea then reacts with phenyl isocyanate to yield N’-cyclohexyl-N-methyl-N-phenylurea.
Industrial Production Methods
In industrial settings, the production of N’-cyclohexyl-N-methyl-N-phenylurea may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene .
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-methyl-N-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N’-cyclohexyl-N-methyl-N-phenylurea is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-methyl-N-phenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methylurea
- N-phenyl-N-methylurea
- N-cyclohexyl-N-phenylurea
Uniqueness
N’-cyclohexyl-N-methyl-N-phenylurea is unique due to the presence of all three functional groups (cyclohexyl, methyl, and phenyl) attached to the urea moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-cyclohexyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H20N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h3,6-7,10-12H,2,4-5,8-9H2,1H3,(H,15,17) |
InChI Key |
GTWGLMQCTTWBSW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
solubility |
34.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319289.png)
![N-[(4-iodophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319290.png)
![N-[(4-cyanophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319291.png)

![N-[(4-bromophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319294.png)
![N-(cyclobutylcarbonyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B319295.png)
![N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)cyclobutanecarboxamide](/img/structure/B319298.png)
![N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B319301.png)
![4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B319302.png)
![N-(tert-butyl)-4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319304.png)
![4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B319306.png)
![N-(cyclobutylcarbonyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B319307.png)
![N-(cyclobutylcarbonyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B319309.png)
